

Applications of DMAC-TRZ in Solid-State Lighting: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dmac-trz*

Cat. No.: *B8819295*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

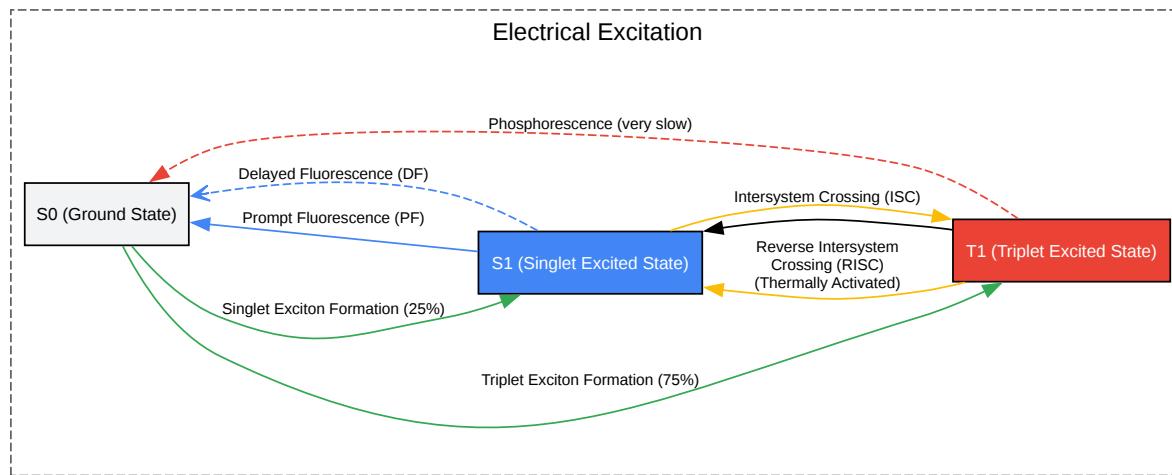
Introduction

10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, commonly known as **DMAC-TRZ**, is a prominent organic molecule widely utilized in the field of solid-state lighting, particularly in Organic Light-Emitting Diodes (OLEDs). Its popularity stems from its excellent performance as a thermally activated delayed fluorescence (TADF) emitter. The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio under electrical excitation, enabling internal quantum efficiencies (IQEs) to approach 100% without the need for expensive heavy metal atoms found in traditional phosphorescent emitters.^{[1][2][3]}

This document provides detailed application notes and experimental protocols for the utilization of **DMAC-TRZ** in solid-state lighting applications. It is intended to guide researchers and scientists in the fabrication and characterization of high-performance OLEDs incorporating this versatile emitter.

Photophysical and Device Performance Data

The performance of **DMAC-TRZ** is highly dependent on its environment, such as the host material in doped films and the fabrication method. Below is a summary of key quantitative data for **DMAC-TRZ** in various applications.

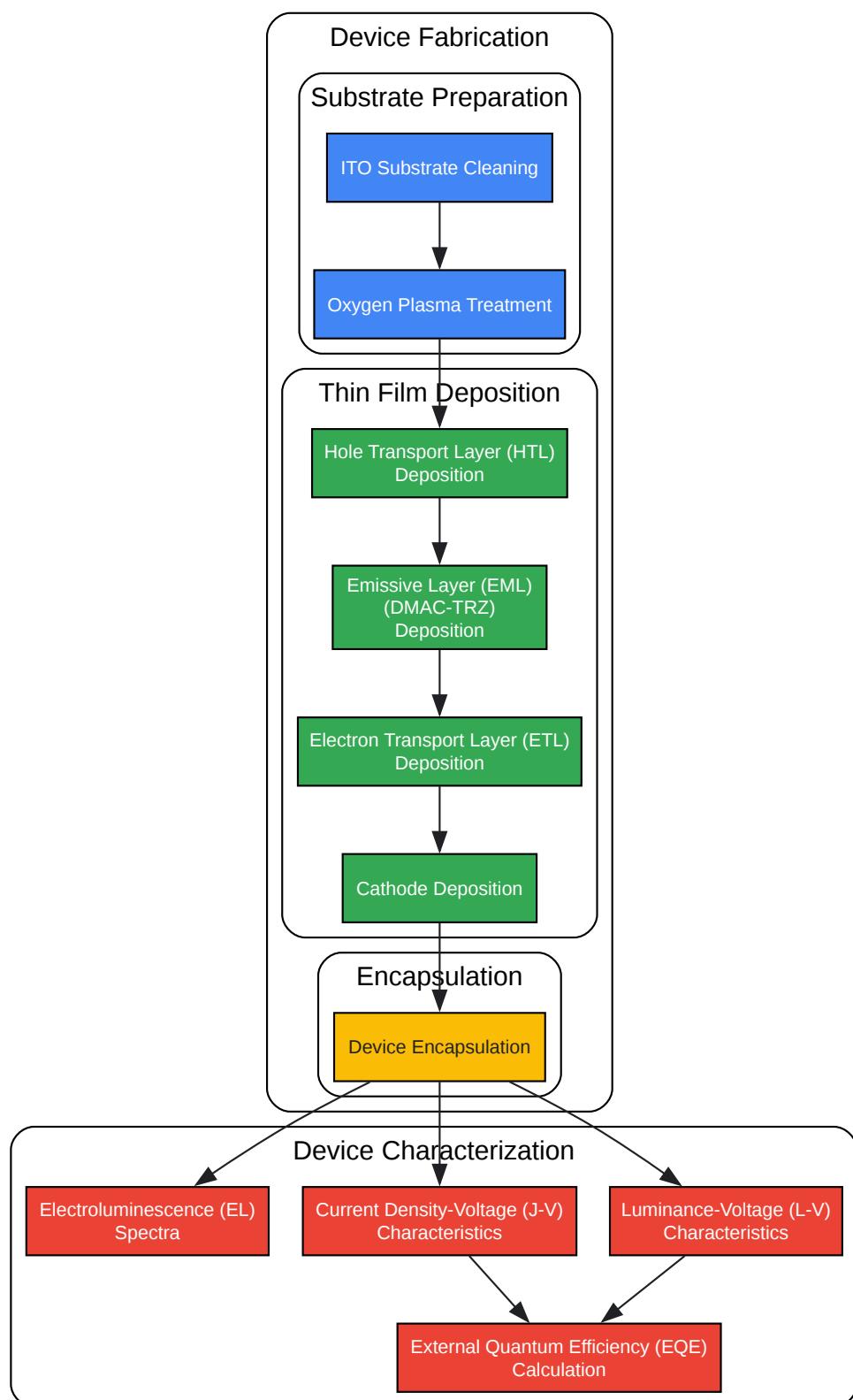

Property	Value	Conditions	Reference(s)
Photophysical Properties			
Absorption (λ_{max})	~390 nm	In Toluene	[4]
Emission (λ_{em})	~425 nm	In Toluene	[4]
Photoluminescence			
Quantum Yield (PLQY)	$\geq 90\%$	In doped films	[4]
83%	In neat films	[4]	
Delayed Fluorescence Lifetime	3.6 μs	In neat film state	[5]
1.9 μs	In doped film state (mCPCN host)	[5]	
Singlet-Triplet Energy Gap (ΔE_{ST})	~0.01 eV - a few tens of meV	Dependent on host matrix	[6]
Thermal Properties			
Glass Transition Temperature (T _g)	91 °C	-	[4]
Melting Point (mp)	234 °C	-	[4]
OLED Device Performance			
Doped Devices			
Maximum External Quantum Efficiency (EQE)	26.5%	Doped in mCPCN host	[5]
>20%	General	[4]	
~30%	In hyperfluorescence (HF) devices	[2]	

Maximum Current Efficiency	66.8 cd/A	Doped in mCPCN host	[5]
Maximum Power Efficiency	65.6 lm/W	Doped in mCPCN host	[5]
Non-Doped (Neat) Devices			
Maximum External Quantum Efficiency (EQE)	20%	Neat emissive layer	[5]
Maximum Current Efficiency	61.1 cd/A	Neat emissive layer	[5]

Signaling Pathways and Experimental Workflows

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The high efficiency of **DMAC-TRZ** in OLEDs is attributed to the TADF mechanism. This process involves the reverse intersystem crossing (RISC) of non-emissive triplet excitons to the emissive singlet state, enabled by a small energy gap between the lowest singlet (S1) and triplet (T1) states.



[Click to download full resolution via product page](#)

Figure 1: Simplified energy level diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism in **DMAC-TRZ**.

Experimental Workflow for OLED Fabrication and Characterization

The fabrication and testing of a **DMAC-TRZ** based OLED device involves a series of sequential steps, from substrate preparation to device encapsulation and performance evaluation.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the fabrication and characterization of a **DMAC-TRZ** based OLED.

Experimental Protocols

Protocol 1: Fabrication of a Vacuum-Deposited DMAC-TRZ OLED

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for achieving high-quality, reproducible devices.

Materials and Equipment:

- Indium tin oxide (ITO) coated glass substrates
- **DMAC-TRZ** (emitter)
- Host material (e.g., mCPCN)
- Hole Transport Layer (HTL) material (e.g., TAPC)
- Electron Transport Layer (ETL) material (e.g., 3TPYMB)
- Electron Injection Layer (EIL) material (e.g., LiF)
- Cathode material (e.g., Aluminum)
- Deionized water, acetone, isopropanol
- Ultrasonic bath
- Oxygen plasma cleaner
- High-vacuum thermal evaporation system ($< 10^{-6}$ Torr)
- Quartz crystal microbalance (QCM) for thickness monitoring
- Shadow masks for patterning

Procedure:

- Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen. c. Treat the cleaned substrates with oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
- Organic Layer Deposition: a. Transfer the substrates into a high-vacuum thermal evaporation chamber. b. Deposit the following layers sequentially at a base pressure of $< 10^{-6}$ Torr. The deposition rate and thickness should be monitored using a QCM.
 - i. Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TAPC at a rate of 1-2 Å/s.
 - ii. Emissive Layer (EML): Co-evaporate **DMAC-TRZ** and the host material (e.g., mCPCN) at a desired doping concentration (e.g., 8 wt% **DMAC-TRZ**). The total thickness of the EML should be around 20 nm, with a total deposition rate of ~ 1 Å/s.^[5]
 - iii. Electron Transport Layer (ETL): Deposit a 50 nm thick layer of 3TPYMB at a rate of 1-2 Å/s.^[7]
- Cathode Deposition: a. Without breaking the vacuum, deposit a thin (1 nm) layer of LiF as an electron injection layer at a rate of 0.1-0.2 Å/s. b. Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
- Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.

Protocol 2: Fabrication of a Solution-Processed DMAC-TRZ OLED

This protocol outlines the fabrication of an OLED using spin-coating for the emissive layer, which can be a more cost-effective method.

Materials and Equipment:

- Same as Protocol 1, with the addition of:
- **DMAC-TRZ** and host material in powder form

- An appropriate solvent (e.g., toluene, chlorobenzene)
- Spin coater located in a nitrogen-filled glovebox
- Hotplate

Procedure:

- Substrate Cleaning and HTL Deposition: a. Follow steps 1a-c from Protocol 1. b. Deposit the HTL layer via vacuum thermal evaporation as described in step 2b(i) of Protocol 1, or use a solution-processable HTL material (e.g., PEDOT:PSS) and spin-coat it according to the manufacturer's instructions.
- Emissive Layer Preparation and Deposition: a. Inside a nitrogen-filled glovebox, prepare a solution of the host material and **DMAC-TRZ** in the chosen solvent at the desired concentration (e.g., 10-20 mg/mL total solids with a specific wt% of **DMAC-TRZ**). b. Filter the solution through a 0.2 µm PTFE syringe filter. c. Spin-coat the EML solution onto the HTL-coated substrate. A typical spin-coating program might be 500 rpm for 5 seconds (for spreading) followed by 2000-4000 rpm for 30-60 seconds. The final thickness will depend on the solution concentration and spin speed. d. Anneal the film on a hotplate inside the glovebox (e.g., at 80-100 °C for 10 minutes) to remove residual solvent.
- ETL and Cathode Deposition: a. Transfer the substrate to the vacuum thermal evaporation system. b. Deposit the ETL, EIL, and cathode as described in steps 2b(iii) and 3 of Protocol 1.
- Encapsulation: a. Follow step 4 of Protocol 1.

Protocol 3: Characterization of DMAC-TRZ Based OLEDs

This protocol describes the key measurements to evaluate the performance of the fabricated devices.

Equipment:

- Source measure unit (SMU)

- Spectrometer with a calibrated photodiode or a CCD detector
- Integrating sphere
- Luminance meter

Procedure:

- Electroluminescence (EL) Spectrum: a. Apply a constant forward bias voltage or current to the OLED using the SMU. b. Collect the emitted light using a spectrometer to obtain the EL spectrum and determine the peak emission wavelength and CIE color coordinates.
- Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Connect the OLED to the SMU and the luminance meter. b. Sweep the voltage across the device and simultaneously measure the current and the luminance. c. Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
- Efficiency Calculations: a. Current Efficiency (cd/A): Calculate by dividing the luminance (L) by the current density (J) at each voltage point. b. Power Efficiency (lm/W): Calculate by the formula: $(\pi * L) / (J * V)$. c. External Quantum Efficiency (EQE): This requires careful calibration of the measurement setup, often using an integrating sphere to capture all emitted photons. The EQE is the ratio of the number of photons emitted out of the device to the number of electrons injected.

Protocol 4: Photophysical Characterization of **DMAC-TRZ** Films

This protocol details the measurement of key photophysical properties of **DMAC-TRZ** in thin films.

Equipment:

- UV-Vis spectrophotometer
- Fluorometer equipped with an integrating sphere

- Time-resolved photoluminescence spectroscopy setup (e.g., time-correlated single photon counting - TCSPC)

Procedure:

- Absorption and Steady-State Photoluminescence (PL) Spectra: a. Measure the absorption spectrum of the **DMAC-TRZ** film using a UV-Vis spectrophotometer. b. Measure the PL spectrum using a fluorometer, exciting at a wavelength where the material absorbs.
- Photoluminescence Quantum Yield (PLQY): a. Use a fluorometer with an integrating sphere to measure the absolute PLQY. b. The measurement involves two steps: first, measuring the excitation light profile with a blank substrate in the sphere, and second, measuring the emission from the film under the same excitation conditions. c. The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
- Time-Resolved Photoluminescence (TRPL): a. Excite the film with a pulsed laser source (e.g., a picosecond or nanosecond laser). b. Measure the decay of the photoluminescence intensity over time using a fast photodetector and time-resolved electronics. c. The resulting decay curve can be fitted with a multi-exponential function to determine the lifetimes of the prompt fluorescence (nanosecond scale) and the delayed fluorescence (microsecond to millisecond scale).^[8] This data is crucial for confirming the TADF mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing)

DOI:10.1039/D5RA00157A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Applications of DMAC-TRZ in Solid-State Lighting: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819295#applications-of-dmac-trz-in-solid-state-lighting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com